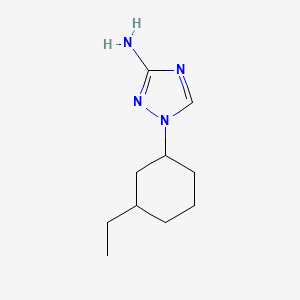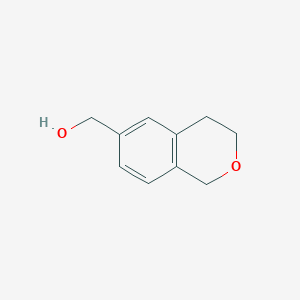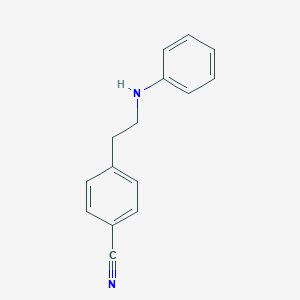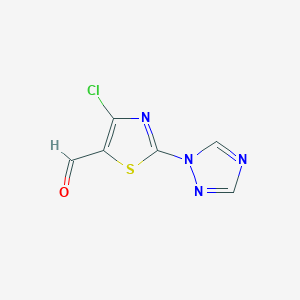
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both triazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of the triazole ring imparts significant stability and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method includes the use of dimethyl acetylenedicarboxylate, which reacts with the amino group of 3-amino-1,2,4-triazole to form an intermediate. This intermediate then undergoes cyclization and dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The use of high-purity reagents and controlled reaction environments is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various biological targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. This compound can inhibit specific enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
Anastrozole: Another triazole-containing compound used in the treatment of breast cancer.
Flupoxam: Contains a triazole ring and is used as an herbicide.
Uniqueness
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both triazole and thiazole rings, which impart distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and enhances its potential for various applications in research and industry .
特性
分子式 |
C6H3ClN4OS |
|---|---|
分子量 |
214.63 g/mol |
IUPAC名 |
4-chloro-2-(1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H3ClN4OS/c7-5-4(1-12)13-6(10-5)11-3-8-2-9-11/h1-3H |
InChIキー |
DGWDQRJQVXNAKC-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)C2=NC(=C(S2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


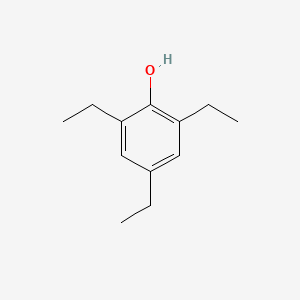
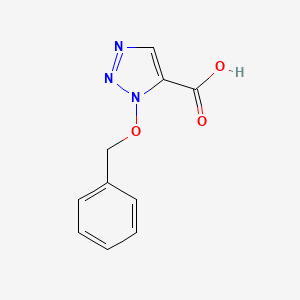
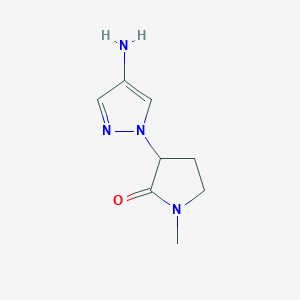
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
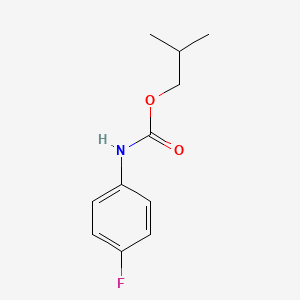
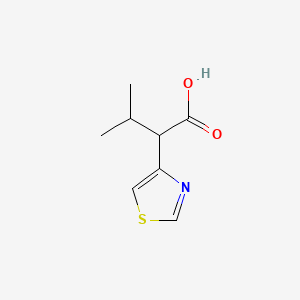

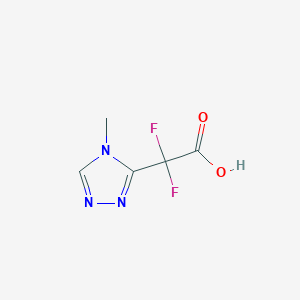

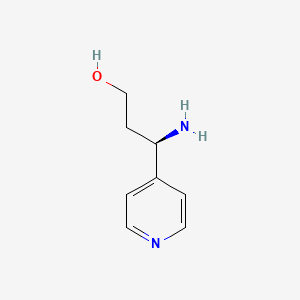
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
